4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
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Overview
Description
4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring, all of which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperazine ring is often functionalized with a butoxybenzenesulfonyl group, followed by the introduction of the pyridazine ring. The final step involves the incorporation of the morpholine ring under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid saponin found in the roots of Panax ginseng.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound bearing two tricyclic fused ring systems linked by a four-carbon diamino chain.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound from the Aryl Halide Chemistry Informer Library.
Uniqueness
4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine stands out due to its unique combination of ring systems and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H31N5O4S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C22H31N5O4S/c1-2-3-16-31-19-4-6-20(7-5-19)32(28,29)27-12-10-25(11-13-27)21-8-9-22(24-23-21)26-14-17-30-18-15-26/h4-9H,2-3,10-18H2,1H3 |
InChI Key |
CQYWWHMFEHLKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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